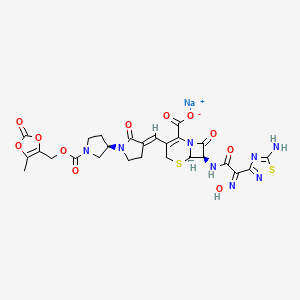

Ceftobiprole medocaril sodium

Description

Ceftobiprole medocaril sodium is a fifth-generation cephalosporin prodrug hydrolyzed to its active metabolite, ceftobiprole, which exhibits broad-spectrum activity against Gram-positive (e.g., methicillin-resistant Staphylococcus aureus [MRSA], penicillin-resistant Streptococcus pneumoniae) and Gram-negative pathogens (e.g., Pseudomonas aeruginosa, Escherichia coli) . Approved by the FDA in 2024, it is indicated for:

- Staphylococcus aureus bacteremia (SAB)

- Acute bacterial skin and skin structure infections (ABSSSIs)

- Community-acquired bacterial pneumonia (CABP) in adults and pediatric patients ≥3 months .

Ceftobiprole’s unique structural features, including a methyl-pyrrolidone side chain at the C-3 position, enhance binding to penicillin-binding proteins (PBPs), particularly PBP2a in MRSA, conferring resistance to β-lactamases . Its dosing regimen (500 mg every 8 hours via 2-hour infusion) ensures optimal pharmacokinetic/pharmacodynamic (PK/PD) targets in critically ill patients .

Properties

CAS No. |

252188-71-9 |

|---|---|

Molecular Formula |

C26H25N8NaO11S2 |

Molecular Weight |

712.6 g/mol |

IUPAC Name |

sodium;(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-[1-[(3R)-1-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C26H26N8O11S2.Na/c1-10-14(45-26(41)44-10)8-43-25(40)32-4-3-13(7-32)33-5-2-11(20(33)36)6-12-9-46-22-16(21(37)34(22)17(12)23(38)39)28-19(35)15(30-42)18-29-24(27)47-31-18;/h6,13,16,22,42H,2-5,7-9H2,1H3,(H,28,35)(H,38,39)(H2,27,29,31);/q;+1/p-1/b11-6+,30-15+;/t13-,16-,22-;/m1./s1 |

InChI Key |

MFAWUGGPPMTWPU-INRVRKGJSA-M |

SMILES |

CC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)[O-])C3=O.[Na+] |

Isomeric SMILES |

CC1=C(OC(=O)O1)COC(=O)N2CC[C@H](C2)N3CC/C(=C\C4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N/O)/C6=NSC(=N6)N)SC4)C(=O)[O-])/C3=O.[Na+] |

Canonical SMILES |

CC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)[O-])C3=O.[Na+] |

Other CAS No. |

252188-71-9 |

Pictograms |

Irritant; Health Hazard |

Synonyms |

BAL 5788 BAL-5788 BAL5788 ceftobiprole medocaril ceftobiprole medocaril (INN) ceftobiprole medocaril free acid ceftobiprole medocaril sodium |

Origin of Product |

United States |

Preparation Methods

Detailed Description of Route 4 (Preferred Industrial Method)

Route 4 is currently regarded as the most efficient and practical method for industrial-scale production of ceftobiprole medocaril sodium due to its simplicity, cost-effectiveness, and environmental benefits.

-

- (6R,7R)-7-amino-3-chloromethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (Part A) reacts with (Z)-2-(5-amino-thiadiazol-3-yl)-2-oxyimino acetic acid benzene isothiazole ester (Part B) under organic base catalysis.

- This forms intermediate (II), a 7-position functionalized cephalosporin derivative.

Formation of Quaternary Alkylphosphonium Salt:

- Intermediate (II) is converted into quaternary alkylphosphonium salt (III) by reaction with triphenylphosphine in the presence of potassium iodide catalyst.

Wittig Reaction (Uncommon Ladder Wei Reaction):

- Intermediate (III) undergoes a Wittig reaction with either:

- The reaction is carried out in solvents such as methylene dichloride, trichloromethane, toluene, tetrahydrofuran, dioxane, acetonitrile, ethyl acetate, methyl ethyl ketone, methyl isobutyl ketone, or acetone.

- Temperature range for the Wittig reaction is 0–100 °C.

-

- The product is isolated and purified through crystallization or chromatography as necessary.

| Product | Intermediate (III) : Part C Molar Ratio |

|---|---|

| Ceftobiprole (Ia) | 1 : 1.1–1.3 (preferably 1 : 1.1–1.3) |

| Ceftobiprole Medocaril (Ib) | 1 : 1.1–1.3 (preferably 1 : 1.1–1.3) |

This method avoids the need for protection/deprotection of functional groups and special oxidizing agents, reducing the number of steps and cost, while improving environmental compatibility and scalability for industrial production.

Alternative Preparation Method (WO 01/90111 and Related Patents)

Another notable preparation method involves multiple steps starting from deacetyl-7-aminocephalosporanic acid:

- Acylation with (Z)-(5-amino--thiadiazol-3-yl)-trityloxyiminothioacetic acid S-benzothiazol-2-yl ester in N,N-dimethylformamide.

- In situ esterification with diphenyldiazomethane in methylene chloride to form benzhydryl ester.

- Oxidation of the aldehyde intermediate with TEMPO/NaOCl or manganese dioxide.

- Wittig reaction at low temperatures (-80 to -70 °C) with (1'-allyloxycarbonyl-2-oxo-[1,3']bipyrrolidinyl-3-yl)-triphenylphosphonium bromide.

- Purification by ethanol extraction, recrystallization, or chromatography.

This method is more complex, requiring isolation and purification of multiple intermediates and the use of special oxidants and low-temperature Wittig reactions, which increases production complexity and cost.

Comparative Analysis of Key Preparation Parameters

| Parameter | Route 1 | Route 2 | Route 3 | Route 4 (Preferred) |

|---|---|---|---|---|

| Protection/Deprotection | Required | Required | Not required | Not required |

| Special Oxidizing Agents | Required (Dess-Martin, Jones, TEMPO) | Not required | Required | Not required |

| Reaction Temperature | Variable | Variable | Low temperature (-78 °C) | 0–100 °C |

| Number of Steps | More | Moderate | Moderate | Fewer |

| Industrial Suitability | Moderate | Moderate | Moderate | High |

| Environmental Impact | Higher | Moderate | Higher | Lower |

| Cost Efficiency | Lower | Moderate | Moderate | Higher |

Summary of Research Findings

- The latest industrially favorable synthesis (Route 4) provides a streamlined, environmentally friendly, and cost-effective approach to preparing this compound without the need for protecting groups or harsh oxidants.

- The Wittig reaction under mild conditions with quaternary alkylphosphonium salt intermediates is central to this route.

- The molar ratios and solvent choices are optimized to maximize yield and purity.

- Earlier methods, while effective, involve more complex steps, low-temperature reactions, and special oxidants, making them less suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: BAL5788 (sodium) undergoes various chemical reactions, including hydrolysis and oxidation. The hydrolysis reaction converts the prodrug into its active form, ceftobiprole, in the presence of water .

Common Reagents and Conditions: The hydrolysis of BAL5788 (sodium) typically requires aqueous conditions, while oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate .

Major Products Formed: The primary product formed from the hydrolysis of BAL5788 (sodium) is ceftobiprole, which exhibits potent antibacterial activity .

Scientific Research Applications

Indications and Clinical Uses

Ceftobiprole medocaril sodium is primarily indicated for:

- Staphylococcus aureus Bacteremia (SAB) : Including cases with right-sided infective endocarditis.

- Acute Bacterial Skin and Skin Structure Infections (ABSSSI) : Effective in treating serious skin infections.

- Community-Acquired Bacterial Pneumonia (CABP) : Approved for use in both adults and pediatric patients aged three months and older.

In Canada, it is also indicated for hospital-acquired pneumonia (HAP), excluding ventilator-associated pneumonia (VAP) .

3.1. Clinical Trial Outcomes

A series of clinical trials have demonstrated the efficacy of this compound across various infections:

- Bacteremia : In a study, treatment success rates were reported at 69.8% for bacteremia cases treated with ceftobiprole compared to 68.7% in comparator groups .

- ABSSSI : The success rate was notably higher at 91.3% for ceftobiprole-treated patients versus 88.1% for those receiving standard treatments .

- CABP : Similar efficacy was observed, with success rates around 86.6% compared to 87.4% in the control group .

3.2. Animal Model Studies

Recent research has explored the use of ceftobiprole medocaril as a post-exposure treatment for pneumonic tularemia in animal models. In Fischer 344 rats, a survival rate of 92% was observed after treatment with ceftobiprole, comparable to that of levofloxacin-treated groups . This highlights its potential as a medical countermeasure against biothreat agents.

Safety Profile

This compound has generally been well-tolerated, with gastrointestinal side effects being the most commonly reported adverse events . Serious hypersensitivity reactions, including anaphylaxis, have been documented but are rare .

Dosage and Administration

The recommended dosing regimen varies based on the type of infection:

- SAB : 667 mg IV every 6 hours for the first eight days, followed by every 8 hours thereafter.

- ABSSSI : 667 mg IV every 8 hours for a duration of 5 to 14 days.

- CABP : Similar dosing as ABSSSI .

Comparative Analysis with Other Antibiotics

Ceftobiprole's performance was compared with other antibiotics in clinical settings:

| Infection Type | Ceftobiprole Success Rate | Comparator Success Rate |

|---|---|---|

| Bacteremia | 69.8% | 68.7% |

| ABSSSI | 91.3% | 88.1% |

| CABP | 86.6% | 87.4% |

This table illustrates that ceftobiprole holds its own against established treatments, particularly in ABSSSI cases where it shows superior efficacy .

Conclusion and Future Directions

This compound represents a significant advancement in the treatment of serious bacterial infections, particularly those caused by resistant organisms like MRSA. Its broad-spectrum activity and favorable safety profile make it a valuable option in clinical practice.

Future research should focus on further delineating its effectiveness in HAP and VAP populations and exploring its potential in pediatric patients and other high-risk groups.

Mechanism of Action

The mechanism of action of BAL5788 (sodium) involves its conversion to ceftobiprole, which then binds to penicillin-binding proteins (PBPs) in bacterial cell walls. This binding inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death. The molecular targets include PBPs, which are essential for bacterial cell wall integrity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Mechanistic Comparisons

Ceftobiprole differs from other cephalosporins in its ability to bind MRSA-specific PBP2a while retaining activity against Gram-negative PBPs. Key structural comparisons include:

Spectrum of Activity

Ceftobiprole’s spectrum bridges gaps between older cephalosporins and MRSA-targeted therapies:

Clinical Efficacy

Ceftobiprole demonstrated non-inferiority to comparator antibiotics in pivotal trials:

Note: Discrepancies exist in CABP trial data. Another analysis reported 86.6% vs. 87.4% clinical cure rates, suggesting variability in trial design or patient populations .

Pharmacokinetic and Pharmacodynamic Considerations

Ceftobiprole achieves high tissue penetration (e.g., lung epithelial lining fluid) and maintains >60% fT > MIC against pathogens with MICs ≤2 µg/mL . Comparators like ceftaroline require more frequent dosing for similar PK/PD targets .

Discussion

Ceftobiprole’s dual Gram-positive/Gram-negative activity positions it as a monotherapy alternative to combination regimens (e.g., vancomycin + ceftazidime) . However, limitations include:

Q & A

Q. Table 1. Key PK Parameters of Ceftobiprole in Preclinical Models

| Species | Dose (mg/kg) | Cmax (µg/mL) | AUC0-24 (µg·h/mL) | T1/2 (h) | Reference |

|---|---|---|---|---|---|

| Mouse | 20 | 45.2 | 210 | 1.8 | |

| Human | 500 mg IV | 68.4 | 325 | 3.1 |

Q. Table 2. Clinical Trial Outcomes for Ceftobiprole in CABP

| Trial ID | Clinical Cure Rate (Ceftobiprole vs. Comparator) | Key Limitations |

|---|---|---|

| NCT00326287 | 76.4% vs. 29.3% (Ceftriaxone + Linezolid) | Exclusion of ventilator-associated pneumonia |

| NCT03439124 | Comparable efficacy in pediatric patients | Small sample size (n=138) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.